

Spectroscopic Data Analysis of (But-3-yn-2-yl)cyclohexane: A Technical Guide

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Compound of Interest

Compound Name: (But-3-yn-2-yl)cyclohexane

Cat. No.: B15322610

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This technical guide provides a comprehensive analysis of the predicted spectroscopic data for **(But-3-yn-2-yl)cyclohexane**. Due to the limited availability of experimental spectra for this specific compound in public databases, this document focuses on a detailed prediction of its ^1H NMR, ^{13}C NMR, Infrared (IR), and Mass Spectrometry (MS) characteristics. The methodologies described herein are standard protocols for the spectroscopic analysis of novel small organic molecules.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **(But-3-yn-2-yl)cyclohexane**. These predictions are based on established principles of spectroscopy and the known spectral characteristics of its constituent functional groups: a cyclohexane ring and a terminal alkyne moiety.

Table 1: Predicted ^1H NMR Spectroscopic Data

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~ 2.1	Singlet	1H	$\equiv\text{C-H}$
~ 2.5 - 2.7	Multiplet	1H	CH (methine attached to cyclohexane)
~ 1.6 - 1.9	Multiplet	5H	Cyclohexane CH_2 (axial & equatorial)
~ 1.1 - 1.4	Multiplet	6H	Cyclohexane CH_2 (axial & equatorial)
~ 1.2	Doublet	3H	CH_3

Table 2: Predicted ^{13}C NMR Spectroscopic Data

Chemical Shift (δ , ppm)	Carbon Type	Assignment
~ 83	C	$\equiv\text{C-}$
~ 68	CH	$\equiv\text{C-H}$
~ 45	CH	Cyclohexane CH attached to butynyl group
~ 35	CH	CH attached to alkyne
~ 30	CH_2	Cyclohexane CH_2
~ 26	CH_2	Cyclohexane CH_2
~ 25	CH_2	Cyclohexane CH_2
~ 22	CH_3	CH_3

Table 3: Predicted IR Absorption Data

Wavenumber (cm ⁻¹)	Intensity	Vibration	Functional Group
~ 3300	Strong, Sharp	≡C-H Stretch	Terminal Alkyne
2925 - 2850	Strong	C-H Stretch	Cyclohexane (sp ³ C-H)
~ 2120	Weak to Medium	C≡C Stretch	Terminal Alkyne
~ 1450	Medium	CH ₂ Bend	Cyclohexane
700 - 610	Strong	≡C-H Bend	Terminal Alkyne

Table 4: Predicted Mass Spectrometry Data

m/z	Interpretation
136	Molecular Ion (M ⁺)
121	[M - CH ₃] ⁺
95	[M - C ₃ H ₃] ⁺ (loss of propargyl radical)
81	[C ₆ H ₉] ⁺ (cyclohexenyl cation)
55	[C ₄ H ₇] ⁺

Experimental Protocols

The following are detailed methodologies for the key experiments that would be used to acquire the spectroscopic data for **(But-3-yn-2-yl)cyclohexane**.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

- **Sample Preparation:** Dissolve approximately 5-25 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry 5 mm NMR tube.^[1] Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.

- **Instrument Setup:** Insert the sample into the NMR spectrometer. The instrument is then locked onto the deuterium signal of the solvent, and the magnetic field is shimmed to achieve homogeneity.[2]
- **Data Acquisition:** Acquire the spectrum using a single-pulse experiment.[3] For a standard ^1H NMR spectrum, a 90° pulse angle is typically used to maximize the signal in a single scan.[2] Key parameters include the spectral width, acquisition time, and relaxation delay.
- **Data Processing:** The resulting Free Induction Decay (FID) is subjected to a Fourier transform to obtain the frequency-domain spectrum. The spectrum is then phased, baseline corrected, and referenced to the internal standard (TMS at 0 ppm). Integration of the signals is performed to determine the relative ratios of the protons.

Carbon-13 Nuclear Magnetic Resonance (^{13}C NMR) Spectroscopy

- **Sample Preparation:** A more concentrated sample is generally required for ^{13}C NMR due to the low natural abundance of the ^{13}C isotope. Dissolve 20-100 mg of the compound in 0.6-0.7 mL of a deuterated solvent in a 5 mm NMR tube.[1]
- **Instrument Setup:** The locking and shimming procedures are the same as for ^1H NMR.
- **Data Acquisition:** A standard ^{13}C NMR spectrum is typically acquired with proton decoupling to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.[4][5] A sufficient number of scans are accumulated to achieve an adequate signal-to-noise ratio. A relaxation delay is used to allow for the full relaxation of the carbon nuclei, which is particularly important for quaternary carbons.
- **Data Processing:** Similar to ^1H NMR, the FID is Fourier transformed, phased, and baseline corrected. The chemical shifts are referenced to TMS (0 ppm).

Infrared (IR) Spectroscopy

- **Sample Preparation (Liquid Film):** As **(But-3-yn-2-yl)cyclohexane** is expected to be a liquid at room temperature, the simplest method is to prepare a thin film. A drop of the neat liquid is placed between two salt plates (e.g., NaCl or KBr), which are then mounted in a sample holder.[6][7]

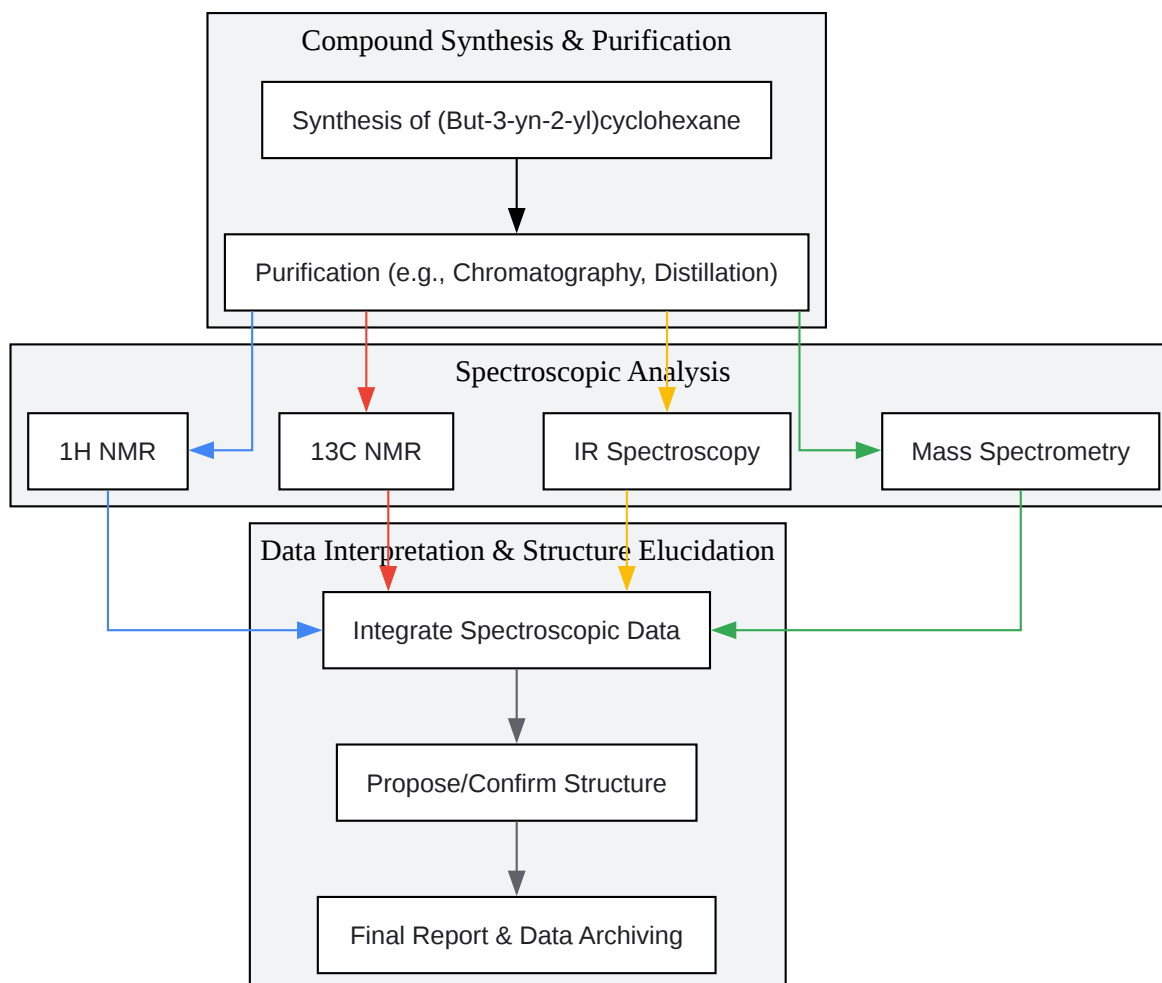
- **Instrument Setup:** The sample holder is placed in the IR beam of the spectrometer. A background spectrum of the clean, empty salt plates is recorded first.
- **Data Acquisition:** The sample is then scanned, and the instrument records the transmittance or absorbance of infrared radiation as a function of wavenumber. The background spectrum is automatically subtracted from the sample spectrum.
- **Data Analysis:** The resulting spectrum is analyzed for the presence of characteristic absorption bands corresponding to the different functional groups in the molecule.^[8]

Mass Spectrometry (MS)

- **Sample Introduction:** The sample can be introduced into the mass spectrometer via direct infusion or, more commonly, coupled with a separation technique like Gas Chromatography (GC-MS) for volatile compounds.
- **Ionization (Electron Ionization - EI):** In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV).^[9] This causes the molecule to lose an electron, forming a molecular ion (M^+), and also induces fragmentation.^[9]
- **Mass Analysis:** The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
- **Detection and Spectrum Generation:** A detector records the abundance of each ion, and a mass spectrum is generated, which is a plot of relative intensity versus m/z . The fragmentation pattern provides valuable information about the structure of the molecule.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound.



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Caption: Workflow for the spectroscopic analysis of a chemical compound.

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- To cite this document: BenchChem. [Spectroscopic Data Analysis of (But-3-yn-2-yl)cyclohexane: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15322610#but-3-yn-2-yl-cyclohexane-spectroscopic-data-analysis]

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